Cas no 1105233-91-7 (N-3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl-4-(trifluoromethyl)benzene-1-sulfonamide)

N-3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl-4-(trifluoromethyl)benzene-1-sulfonamide is a specialized sulfonamide derivative featuring a pyridazinone moiety and a trifluoromethylphenyl group. Its unique structure confers potential applications in medicinal chemistry, particularly as an intermediate in the synthesis of bioactive compounds. The presence of the sulfonamide group enhances binding affinity to target proteins, while the trifluoromethyl substituent improves metabolic stability and lipophilicity. The pyridazinone core may contribute to hydrogen bonding interactions, making it valuable in drug discovery. This compound is suited for research in enzyme inhibition or receptor modulation, offering a balance of reactivity and stability for further derivatization. High purity and well-defined synthetic pathways ensure reproducibility in experimental settings.
N-3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl-4-(trifluoromethyl)benzene-1-sulfonamide structure
1105233-91-7 structure
Product Name:N-3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl-4-(trifluoromethyl)benzene-1-sulfonamide
CAS No:1105233-91-7
MF:C14H14F3N3O3S
MW:361.339472293854
CID:6559516
PubChem ID:30860708
Update Time:2025-11-06

N-3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl-4-(trifluoromethyl)benzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • N-3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl-4-(trifluoromethyl)benzene-1-sulfonamide
    • N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-4-(trifluoromethyl)benzenesulfonamide
    • 1105233-91-7
    • N-[3-(6-oxopyridazin-1-yl)propyl]-4-(trifluoromethyl)benzenesulfonamide
    • VU0644218-1
    • AKOS024509789
    • N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]-4-(trifluoromethyl)benzene-1-sulfonamide
    • F5480-0005
    • Inchi: 1S/C14H14F3N3O3S/c15-14(16,17)11-4-6-12(7-5-11)24(22,23)19-9-2-10-20-13(21)3-1-8-18-20/h1,3-8,19H,2,9-10H2
    • InChI Key: ZMDUSZHFTUUFAI-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(C(F)(F)F)=CC=1)(NCCCN1C(C=CC=N1)=O)(=O)=O

Computed Properties

  • Exact Mass: 361.07079698g/mol
  • Monoisotopic Mass: 361.07079698g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 6
  • Complexity: 603
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 87.2Ų

N-3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl-4-(trifluoromethyl)benzene-1-sulfonamide Pricemore >>

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N-3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl-4-(trifluoromethyl)benzene-1-sulfonamide Related Literature

Additional information on N-3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl-4-(trifluoromethyl)benzene-1-sulfonamide

Comprehensive Guide to N-3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl-4-(trifluoromethyl)benzene-1-sulfonamide (CAS No. 1105233-91-7)

N-3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl-4-(trifluoromethyl)benzene-1-sulfonamide (CAS No. 1105233-91-7) is a specialized sulfonamide derivative with a unique molecular structure that combines a pyridazinone core and a trifluoromethylbenzene moiety. This compound has garnered significant attention in pharmaceutical and biochemical research due to its potential applications in drug discovery and development. Researchers are particularly interested in its structure-activity relationship (SAR), which could unlock new therapeutic pathways.

The molecular formula of N-3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl-4-(trifluoromethyl)benzene-1-sulfonamide is C14H14F3N3O3S, with a molecular weight of approximately 361.34 g/mol. The presence of the trifluoromethyl group enhances the compound's lipophilicity, making it a promising candidate for optimizing drug bioavailability. Additionally, the sulfonamide functional group is known for its role in enzyme inhibition, which is why this compound is often explored in the context of targeted therapies and small-molecule inhibitors.

One of the key areas of interest for CAS 1105233-91-7 is its potential role in anti-inflammatory and anticancer research. Recent studies have highlighted the importance of pyridazinone derivatives in modulating cellular pathways, particularly those involved in inflammation and tumor progression. The trifluoromethylbenzene component further enhances the compound's binding affinity to specific protein targets, making it a valuable scaffold for medicinal chemistry.

In the context of drug discovery, researchers frequently search for compounds like N-3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl-4-(trifluoromethyl)benzene-1-sulfonamide that exhibit both high selectivity and low toxicity. This balance is critical for developing effective therapeutics with minimal side effects. The compound's structural features align with current trends in precision medicine, where tailored treatments are designed based on individual genetic and molecular profiles.

Another emerging application of CAS 1105233-91-7 is in the field of chemical biology, where it is used as a probe to study enzyme mechanisms and protein interactions. The sulfonamide group is particularly useful in this regard, as it can act as a hydrogen bond donor or acceptor, facilitating interactions with biological targets. This versatility makes the compound a valuable tool for understanding complex biochemical processes.

From a synthetic chemistry perspective, the preparation of N-3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl-4-(trifluoromethyl)benzene-1-sulfonamide involves multi-step organic reactions, including sulfonylation and nucleophilic substitution. Researchers often optimize these reactions to improve yield and purity, which are critical for downstream applications. The compound's stability under various conditions also makes it suitable for long-term storage and transportation.

Market trends indicate a growing demand for specialty chemicals like CAS 1105233-91-7, particularly in the pharmaceutical and biotechnology sectors. Companies specializing in custom synthesis and contract research are increasingly offering this compound to meet the needs of academic and industrial researchers. Its unique properties and potential applications ensure that it remains a topic of interest in scientific literature and patent filings.

In summary, N-3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl-4-(trifluoromethyl)benzene-1-sulfonamide (CAS No. 1105233-91-7) is a versatile compound with significant potential in drug development, chemical biology, and medicinal chemistry. Its unique structural features and broad applicability make it a valuable asset for researchers exploring new therapeutic avenues. As the field of small-molecule drug discovery continues to evolve, compounds like this will undoubtedly play a pivotal role in shaping the future of medicine.

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